molecular formula C9H8ClN B13662855 7-(Chloromethyl)indolizine

7-(Chloromethyl)indolizine

Cat. No.: B13662855
M. Wt: 165.62 g/mol
InChI Key: LGLNGEPHGGTUHE-UHFFFAOYSA-N
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Description

7-(Chloromethyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkylpyridines with appropriate reagents. For instance, the reaction of 2-alkylpyridines with chloromethylating agents under specific conditions can yield this compound . Another method involves the use of transition-metal-catalyzed reactions, which offer high selectivity and efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its structural features .

Comparison with Similar Compounds

Uniqueness of 7-(Chloromethyl)indolizine: The presence of the chloromethyl group at the 7th position of the indolizine ring distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

7-(chloromethyl)indolizine

InChI

InChI=1S/C9H8ClN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2

InChI Key

LGLNGEPHGGTUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)CCl

Origin of Product

United States

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